molecular formula C21H26N2O2 B268500 4-isopropyl-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide

4-isopropyl-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide

Cat. No. B268500
M. Wt: 338.4 g/mol
InChI Key: JFFULAOZEVYPMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropyl-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 4-isopropyl-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. The compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of oncogenes, which ultimately leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-isopropyl-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide have been studied extensively. The compound has been found to induce apoptosis (programmed cell death) in cancer cells and has been shown to inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors). It has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-isopropyl-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide in lab experiments is its specificity for HDACs. The compound has been found to selectively inhibit certain HDACs, which makes it a useful tool for studying the role of HDACs in cancer and other diseases. However, one of the limitations of using the compound in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of 4-isopropyl-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide. One area of interest is the development of more efficient synthesis methods for the compound. Another area of interest is the study of the compound's potential applications in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential for use in cancer treatment.

Synthesis Methods

The synthesis of 4-isopropyl-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide has been achieved using various methods. One of the most common methods involves the reaction of 4-aminobenzamide with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with isopropylamine to yield 4-isopropyl-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide.

Scientific Research Applications

4-isopropyl-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide has been studied for its potential applications in scientific research. The compound has been found to have anticancer properties and has been studied for its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as a diagnostic tool for cancer.

properties

Product Name

4-isopropyl-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

N-[4-(3-methylbutanoylamino)phenyl]-4-propan-2-ylbenzamide

InChI

InChI=1S/C21H26N2O2/c1-14(2)13-20(24)22-18-9-11-19(12-10-18)23-21(25)17-7-5-16(6-8-17)15(3)4/h5-12,14-15H,13H2,1-4H3,(H,22,24)(H,23,25)

InChI Key

JFFULAOZEVYPMM-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)C

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)C

Origin of Product

United States

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